molecular formula C8H7ClN2 B082373 2-Chloro-4,6-dimethylnicotinonitrile CAS No. 14237-71-9

2-Chloro-4,6-dimethylnicotinonitrile

Cat. No. B082373
CAS RN: 14237-71-9
M. Wt: 166.61 g/mol
InChI Key: RETJKTAVEQPNMH-UHFFFAOYSA-N
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Patent
US05821255

Procedure details

23 g of 2-chloro-3-cyano-4,6-dimethylpyridine are dissolved in 185 ml of concentrated hydrochloric acid and 240 ml of water. 25.4 g of tin metal are added and the mixture is brought to 100° C. The reaction is monitored by thin layer chromatography (TLC). When the reaction is complete, the mixture is allowed to return to room temperature and filtered and the filtrate is neutralized using sodium hydroxide solution. The mixture is extracted with methylene chloride and the combined organic phases are washed with saturated aqueous sodium bicarbonate solution and dried over anhydrous magnesium sulphate. The solution is concentrated to give 5-cyano-2,4-dimethyl-pyridine in the form of a yellow precipitate.
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
185 mL
Type
solvent
Reaction Step One
Name
Quantity
25.4 g
Type
reactant
Reaction Step Two
Name
Quantity
240 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([C:8]#[N:9])=[C:6]([CH3:10])[CH:5]=[C:4]([CH3:11])[N:3]=1.[Sn]>Cl.O>[C:8]([C:7]1[C:6]([CH3:10])=[CH:5][C:4]([CH3:11])=[N:3][CH:2]=1)#[N:9] |^3:11|

Inputs

Step One
Name
Quantity
23 g
Type
reactant
Smiles
ClC1=NC(=CC(=C1C#N)C)C
Name
Quantity
185 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
25.4 g
Type
reactant
Smiles
[Sn]
Step Three
Name
Quantity
240 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is brought to 100° C
CUSTOM
Type
CUSTOM
Details
to return to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with methylene chloride
WASH
Type
WASH
Details
the combined organic phases are washed with saturated aqueous sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
The solution is concentrated

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C(=CC(=NC1)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.